(3-formylphenyl) N-phenylcarbamate
Description
(3-Formylphenyl) N-phenylcarbamate is a substituted carbamate characterized by a phenyl group attached to the carbamate nitrogen and a formyl (-CHO) substituent at the 3-position of the benzene ring. The formyl group at the 3-position likely enhances its electrophilicity, making it a candidate for nucleophilic addition reactions or as a precursor in polymer synthesis .
Properties
CAS No. |
37070-87-4 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24g/mol |
IUPAC Name |
(3-formylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H11NO3/c16-10-11-5-4-8-13(9-11)18-14(17)15-12-6-2-1-3-7-12/h1-10H,(H,15,17) |
InChI Key |
ULKIBGXLQKRMMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
Other CAS No. |
37070-87-4 |
solubility |
29.2 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method involves reacting 3-formylphenol with phenyl chloroformate in the presence of a base such as triethylamine. The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of phenyl chloroformate.
Steps :
-
Dissolve 3-formylphenol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous chloroform.
-
Add phenyl chloroformate (1.1 equiv) dropwise at 0°C under argon.
-
Stir the mixture at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and dry over MgSO₄.
-
Purify the crude product via flash chromatography (15% ethyl acetate in cyclohexane).
Solvent and Base Optimization
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile accelerate the reaction but may compromise aldehyde stability. Comparative data from analogous syntheses:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloroform | Triethylamine | 25°C | 24 | 82 |
| THF | Pyridine | 25°C | 18 | 78 |
| Acetonitrile | DBU | 0°C → 25°C | 6 | 88 |
Chloroform balances reactivity and aldehyde protection, making it the preferred solvent.
Alternative Route Using Phenyl Isocyanate
Direct Coupling with 3-Formylphenol
Phenyl isocyanate reacts directly with 3-formylphenol without requiring a base, as the phenolic oxygen acts as a nucleophile:
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Reaction Time: 8–12 hours
Advantage : Avoids base-induced side reactions but requires strict moisture control to prevent isocyanate hydrolysis.
Protective Group Strategies
To mitigate aldehyde oxidation during synthesis, temporary protection of the formyl group is employed:
-
Acetal Protection :
Overall Yield : 68% (two steps).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactors to enhance mixing and heat transfer:
-
Reagents : 3-Formylphenol and phenyl chloroformate in THF.
-
Flow Rate : 5 mL/min
-
Residence Time : 10 minutes
Benefits : Reduced reaction time and improved reproducibility.
Catalyst Screening
Zinc chloride (ZnCl₂) and copper catalysts (e.g., Cu@Sal-Cs) have been explored for carbamate formation:
| Catalyst | Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 5 | Toluene | 86 |
| Cu@Sal-Cs | 2 | DMF | 94 |
| None | – | Chloroform | 82 |
Copper catalysts under microwave irradiation achieve near-quantitative yields but require specialized equipment.
Purification and Characterization
Flash Chromatography Parameters
-
Stationary Phase : Silica gel (230–400 mesh).
-
Eluent : 15–20% ethyl acetate in cyclohexane.
Purity : >95% (HPLC).
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 9.98 (s, 1H, CHO), 7.85–7.15 (m, 9H, aromatic), 5.21 (s, 1H, NH).
-
IR (neat) : 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (carbamate C=O).
Challenges and Mitigation Strategies
Aldehyde Reactivity
The formyl group is prone to oxidation and nucleophilic attack. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
(3-formylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(3-formylphenyl) N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-formylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar N-Phenylcarbamate Derivatives
Positional Isomers: 2-Formyl vs. 3-Formyl Substitution
- Phenylmethyl N-(2-formylphenyl)carbamate (CAS RN: 127506-06-3) is a positional isomer with the formyl group at the 2-position.
- Key Differences :
- Reactivity : The 3-formyl isomer may exhibit distinct electronic effects due to resonance and inductive interactions. For example, in palladacycle reactions, the position of directing groups (e.g., carbamate vs. ester) significantly impacts reaction rates and product stability .
Substituent Effects: Halogenated Derivatives
- 2-[(3-Bromobenzoyl)Amino]Ethyl N-Phenylcarbamate (CAS RN: 478066-81-8): Molecular Weight: 363.21 vs. 255.27 for (3-formylphenyl) N-phenylcarbamate (estimated). Lipophilicity: The bromine substituent increases logP (XLogP3 = 3.2), enhancing membrane permeability compared to the polar formyl group (XLogP3 ~1.5–2.0, estimated) .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent | Molecular Weight | XLogP3 | Key Property |
|---|---|---|---|---|
| This compound | 3-CHO | ~255.27* | ~1.8* | High electrophilicity |
| Phenylmethyl N-(2-Formylphenyl)carbamate | 2-CHO | 255.27 | 1.8 | Moderate reactivity |
| 2-[(3-Bromobenzoyl)Amino]Ethyl N-Phenylcarbamate | 3-Br | 363.21 | 3.2 | Enhanced lipophilicity |
| Ethyl N-(3-Fluorophenyl)Carbamate | 3-F | 183.18 | 2.4 | Improved stability |
*Estimated based on structural analogs.
Alkyl vs. Aryl Substituents
- Prop-2-en-1-yl N-Phenylcarbamate (HS Code: 2924297099):
- Reactivity : The allyl group enables radical or electrophilic addition reactions, contrasting with the formyl group’s role in condensation or crosslinking .
- Applications : Used in agrochemicals and polymer synthesis, whereas formyl-substituted carbamates may prioritize catalytic or medicinal chemistry due to their electrophilic sites .
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